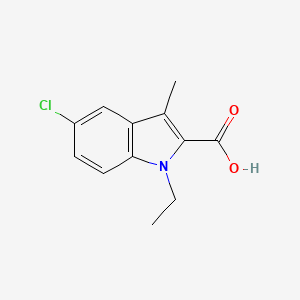

5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . It is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has various biologically vital properties .

Synthesis Analysis

The synthesis of this compound involves the development of a novel series of 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H10ClNO2 . It is an indole derivative that can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .Chemical Reactions Analysis

The chemical reactions involving this compound are crucial for the development of anticancer drugs since they are over-activated in several malignancies . The cell viability assay results revealed that none of the compounds tested were cytotoxic, and that the majority of those tested at 50 µM had cell viability levels greater than 87% .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 420.6±25.0 °C and a density of 1.39±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

Treatment of Cancer Cells

Indole derivatives, both natural and synthetic, show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells .

Treatment of Microbes

Indole derivatives have also been used in the treatment of microbes . Their unique properties make them effective in combating various microbial infections .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . Their wide range of biological activities makes them suitable for treating a variety of health conditions .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . They have been used in the development of antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . They have been used in the treatment of various inflammatory conditions .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . They can help protect the body from damage caused by harmful free radicals .

Synthesis of Alkaloids

“5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid” can be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine . Alkaloids have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial activities .

Mécanisme D'action

Safety and Hazards

This compound should be treated as an organic compound, with correct operation requiring the wearing of protective gloves and goggles . Long-term or frequent contact with this compound should be avoided, as well as inhalation of its dust or solution . It should be stored in a sealed container, avoiding contact with oxidizing agents and strong acids and bases .

Orientations Futures

The future directions for this compound involve its potential use in the treatment of cancer cells, microbes, and different types of disorders in the human body . Its application as a biologically active compound has attracted increasing attention in recent years . The investigation of novel methods of synthesis has also attracted the attention of the chemical community .

Propriétés

IUPAC Name |

5-chloro-1-ethyl-3-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-14-10-5-4-8(13)6-9(10)7(2)11(14)12(15)16/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWIXSQOFSBRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2665501.png)

![9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2665502.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2665505.png)

![1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2665508.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)

![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2665516.png)

![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)